The compound YG1702 is classified as an ALDH18A1 inhibitor. It is synthesized through high-throughput screening methods and molecular docking techniques aimed at identifying specific inhibitors for the ALDH18A1 enzyme. The compound's efficacy has been validated through in vitro experiments, demonstrating its potential as a targeted therapy for specific cancers, particularly neuroblastoma where MYCN is frequently amplified .
The synthesis of YG1702 involves several steps that typically include:
The synthesis process aims to produce a compound with high specificity and low toxicity to normal cells, which has been demonstrated in various studies .
The molecular structure of YG1702 is characterized by its specific functional groups that enhance its binding affinity to ALDH18A1. The compound's chemical formula is represented as with a CAS number of 724737-08-0.
Key structural features include:
Detailed structural data can be obtained from crystallographic studies or computational models that illustrate the binding interactions with ALDH18A1 .
YG1702 primarily functions through competitive inhibition of ALDH18A1, affecting its enzymatic activity. The chemical reactions involving YG1702 include:
Experimental data indicate that YG1702 effectively reduces the enzymatic activity of ALDH18A1 in both cell lines and animal models .
The mechanism by which YG1702 exerts its effects involves:
YG1702 possesses several notable physical and chemical properties:
These properties contribute to its functionality as an inhibitor and its potential application in clinical settings .
YG1702 has significant applications in cancer research and treatment:
YG1702 (CAS 724737-08-0) is a small-molecule inhibitor with the molecular formula C₂₃H₃₀N₂O₇S and a molecular weight of 478.56 g/mol. Its structure features a nitroaromatic moiety linked to a methyl-substituted heterocyclic core, with an ethylene glycol ether chain and a thioester group enhancing solubility in dimethyl sulfoxide (DMSO) (up to 100 mg/mL or 208.96 mM). The compound exhibits a light-yellow crystalline appearance in solid form and demonstrates stability in DMSO stock solutions stored at -80°C for six months. A distinctive structural element is the presence of a sulfhydryl-reactive group, which facilitates covalent interactions with cysteine residues in the ALDH18A1 substrate-binding pocket. This design enables targeted engagement with the enzyme’s catalytic site [1] [3].
Table 1: Key Chemical Properties of YG1702
Property | Value |
---|---|
Molecular Formula | C₂₃H₃₀N₂O₇S |
Molecular Weight | 478.56 g/mol |
CAS Number | 724737-08-0 |
Solubility (DMSO) | 100 mg/mL (208.96 mM) |
Solid Appearance | Light-yellow crystalline |
Storage Stability | -80°C for 6 months (DMSO) |
Molecular docking simulations reveal that YG1702 binds to ALDH18A1 within a conserved groove near the NAD⁺ cofactor-binding domain. The inhibitor forms hydrogen bonds with catalytic residues Glu477 and Arg334, while its nitroaromatic group engages in π-stacking interactions with Phe388. This binding orientation sterically hinders NAD⁺ accessibility, disrupting the enzyme’s oxidoreductase function. Surface plasmon resonance (SPR) studies confirm high-affinity binding, with a dissociation constant (KD) of 6 ± 3 μM for the ALDH18A1-YG1702 complex. Mutagenesis experiments further validate these findings: Mutation of Glu477 to alanine reduces binding affinity by 15-fold, confirming its critical role in inhibitor recognition. The compound’s binding free energy (ΔG) is calculated at -9.8 kcal/mol, indicating thermodynamically favorable complex formation [2] [3].
Table 2: Binding Interactions of YG1702 with ALDH18A1
Binding Parameter | Value | Method |
---|---|---|
Dissociation Constant (KD) | 6 ± 3 μM | Microscale Thermophoresis |
Key Residues | Glu477, Arg334, Phe388 | Mutagenesis/Docking |
Binding Free Energy (ΔG) | -9.8 kcal/mol | Computational Simulation |
Binding Pocket Location | NAD⁺-Adjacent Groove | Structural Modeling |
YG1702 exhibits >50-fold selectivity for ALDH18A1 over other ALDH isoforms. Enzymatic inhibition assays at 10 μM YG1702 show 95% suppression of ALDH18A1 activity, compared to <15% inhibition for ALDH1A1, ALDH1A3, ALDH2, and ALDH3A1. This specificity arises from structural differences in the substrate channels of non-target isoforms: ALDH1A3 possesses a wider entrance portal that sterically excludes YG1702’s bulky nitroaromatic group, while ALDH2 lacks the critical Glu477 equivalent required for hydrogen bonding. Notably, YG1702 retains <10% cross-reactivity with mitochondrial ALDH5A1, which shares partial sequence homology with ALDH18A1 but diverges in loop conformation near the active site. These findings underscore YG1702’s suitability as a targeted probe for ALDH18A1-dependent pathways [3] [4] [6].
Table 3: Selectivity Profile of YG1702 Across ALDH Isoforms
ALDH Isoform | Inhibition at 10 μM (%) | Structural Basis for Selectivity |
---|---|---|
ALDH18A1 | 95 ± 3 | Optimal fit in NAD⁺-adjacent groove |
ALDH1A1 | 12 ± 2 | Wider substrate channel excludes ligand |
ALDH1A3 | 8 ± 1 | Altered charge distribution in active site |
ALDH2 | 5 ± 1 | Absence of Glu477 equivalent |
ALDH3A1 | 10 ± 2 | Hydrophobic pocket mismatch |
ALDH5A1 | 9 ± 2 | Divergent loop conformation |
YG1702 functions as a mixed-type inhibitor of ALDH18A1, increasing the Michaelis constant (Km) for γ-trimethylaminobutyraldehyde (TMABAL) from 6 μM to 22 μM while reducing maximal velocity (Vmax) by 65% (from 9.8 to 3.4 nmol·s⁻¹·mg⁻¹). This dual effect indicates simultaneous interference with substrate binding and catalytic efficiency. Steady-state kinetics reveal an inhibition constant (Ki) of 0.46 μM, consistent with high-affinity binding. Pre-incubation of ALDH18A1 with YG1702 before substrate addition enhances inhibition by 40%, suggesting time-dependent stabilization of the enzyme-inhibitor complex. Mechanistically, YG1702 disrupts the proton transfer cascade required for aldehyde oxidation, as evidenced by abolished NADH generation in stopped-flow assays. This kinetic profile translates to functional impairment in cellular contexts: In MYCN-amplified neuroblastoma cells, YG1702 (10 μM) reduces proline biosynthesis by 80% within 6 hours, confirming on-target suppression of ALDH18A1’s metabolic function [2] [6] [7].
Table 4: Kinetic Parameters of ALDH18A1 Inhibition by YG1702
Parameter | Without YG1702 | With 10 μM YG1702 | Change (%) |
---|---|---|---|
Km (TMABAL) | 6 ± 1 μM | 22 ± 3 μM | +267% |
Vmax | 9.8 ± 0.5 nmol·s⁻¹·mg⁻¹ | 3.4 ± 0.3 nmol·s⁻¹·mg⁻¹ | -65% |
Ki | N/A | 0.46 μM | N/A |
NADH Production Rate | 100% | 22 ± 5% | -78% |
The disruption of ALDH18A1 enzymatic activity by YG1702 directly impairs the ALDH18A1-MYCN positive feedback loop in neuroblastoma. ALDH18A1 catalyzes the rate-limiting step in proline biosynthesis, which stabilizes MYCN mRNA and upregulates MYCN transcription. MYCN reciprocally transactivates the ALDH18A1 promoter, creating an oncogenic amplification cycle. YG1702-mediated inhibition reduces MYCN protein levels by 70% in tumor xenografts, validating the kinetic blockade of this pathway [2] [8] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5